4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone
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Overview
Description
4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone is a chemical compound with the molecular formula C13H9FN4O4 and a molecular weight of 304.23 g/mol . It is a derivative of 4-fluorobenzaldehyde and 2,4-dinitrophenylhydrazine, commonly used in scientific research for its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone typically involves the condensation reaction between 4-fluorobenzaldehyde and 2,4-dinitrophenylhydrazine. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro groups can be reduced to amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: 4-Fluorobenzoic acid.
Reduction: 4-Fluoroaniline derivatives.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone is widely used in scientific research, including:
Chemistry: As a reagent for the detection and quantification of carbonyl compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone involves its interaction with carbonyl compounds to form hydrazones. This reaction is utilized in analytical chemistry to identify and quantify aldehydes and ketones. The compound’s molecular targets include carbonyl groups in various organic molecules, and the pathways involved are primarily condensation reactions .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzaldehyde 2,4-Dinitrophenylhydrazone-d3: A deuterium-labeled analog used in isotope studies.
2,4-Dinitrophenylhydrazone derivatives: Various derivatives used for similar analytical purposes.
Uniqueness
This compound is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical reactivity and stability. Its ability to form stable hydrazones with carbonyl compounds makes it particularly valuable in analytical chemistry .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methylideneamino]-2,4-dinitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4O4/c14-10-3-1-9(2-4-10)8-15-16-12-6-5-11(17(19)20)7-13(12)18(21)22/h1-8,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELVTVZWNPRATB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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